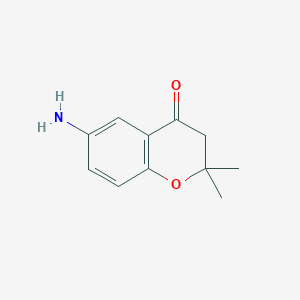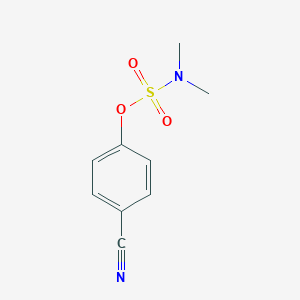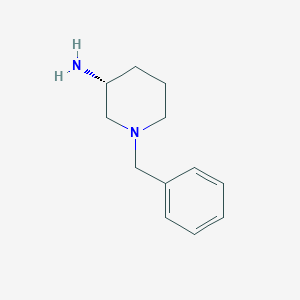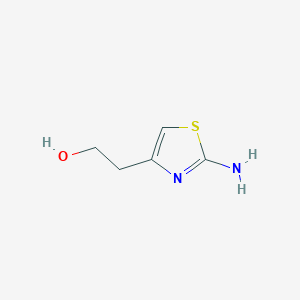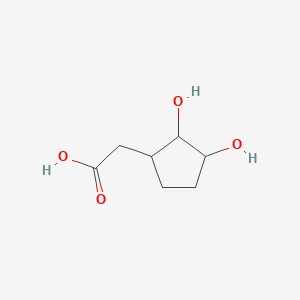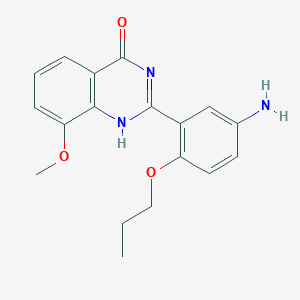
2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one, also known as PD153035, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been extensively studied for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one targets the EGFR tyrosine kinase, which is overexpressed in many cancer cells. By inhibiting this enzyme, 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one prevents the activation of downstream signaling pathways that promote cell proliferation and survival. This leads to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemische Und Physiologische Effekte
2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the phosphorylation of EGFR and downstream signaling proteins, such as AKT and ERK. 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.
Vorteile Und Einschränkungen Für Laborexperimente
2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can make it difficult to study its effects in vitro. In addition, its specificity for EGFR can be limited, as it can also inhibit other tyrosine kinases.
Zukünftige Richtungen
There are several future directions for the research of 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one. One potential direction is the development of more specific EGFR inhibitors that can overcome the limitations of 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one. Another direction is the exploration of the combination of 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one with other cancer therapies, such as immunotherapy. In addition, the role of 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one in the treatment of other diseases, such as inflammatory disorders, could also be investigated. Finally, the development of 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one analogs with improved pharmacokinetic properties could also be explored.
Conclusion:
2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one is a small molecule inhibitor that targets the EGFR tyrosine kinase and has potential therapeutic applications in cancer treatment. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one and to develop more effective cancer therapies.
Synthesemethoden
The synthesis of 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one involves several steps, including the condensation of 2-aminophenol with propargyl bromide to form 2-(2-propynyloxy)phenol. This intermediate is then reacted with 5-bromo-2-nitroaniline to form 2-(5-bromo-2-nitrophenyl)prop-2-yn-1-ol. The nitro group is then reduced to an amino group, followed by cyclization with 8-methoxy-4-oxoquinazoline to form 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one has also been shown to enhance the efficacy of radiation therapy and chemotherapy in cancer treatment.
Eigenschaften
CAS-Nummer |
178937-98-9 |
|---|---|
Produktname |
2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one |
Molekularformel |
C18H19N3O3 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
2-(5-amino-2-propoxyphenyl)-8-methoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H19N3O3/c1-3-9-24-14-8-7-11(19)10-13(14)17-20-16-12(18(22)21-17)5-4-6-15(16)23-2/h4-8,10H,3,9,19H2,1-2H3,(H,20,21,22) |
InChI-Schlüssel |
ATYNISBFRAFGCF-UHFFFAOYSA-N |
Isomerische SMILES |
CCCOC1=C(C=C(C=C1)N)C2=NC(=O)C3=C(N2)C(=CC=C3)OC |
SMILES |
CCCOC1=C(C=C(C=C1)N)C2=NC3=C(C=CC=C3OC)C(=O)N2 |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1)N)C2=NC(=O)C3=C(N2)C(=CC=C3)OC |
Synonyme |
4(1H)-Quinazolinone, 2-(5-amino-2-propoxyphenyl)-8-methoxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




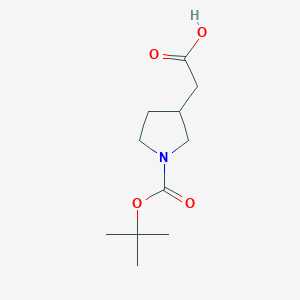
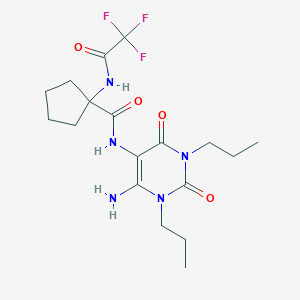
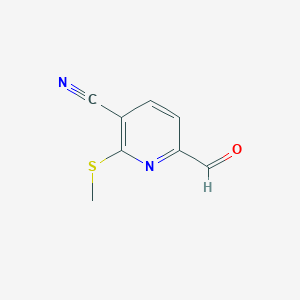
![3-Chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane](/img/structure/B64685.png)

